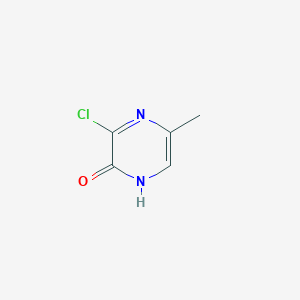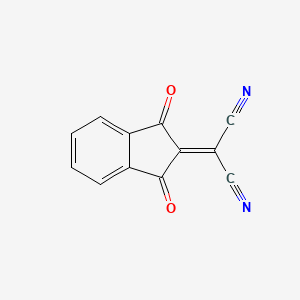
2-(Dicyanomethylene)indan-1,3-dione
描述
2-(Dicyanomethylene)indan-1,3-dione is a versatile organic compound with the molecular formula C12H4N2O2. It is known for its unique chemical structure, which includes an indan-1,3-dione core with a dicyanomethylene group attached. This compound has garnered significant interest in various fields of scientific research due to its diverse applications and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyanomethylene)indan-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indan-1,3-dione with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety .
化学反应分析
Types of Reactions
2-(Dicyanomethylene)indan-1,3-dione undergoes various types of chemical reactions, including:
Addition Reactions: It reacts with nucleophiles such as pyrroles and indoles to form addition products at the dicyanomethylene carbon atom.
Substitution Reactions: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups under specific conditions.
Cycloaddition Reactions: It participates in cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Pyrroles, indoles, and their derivatives.
Bases: Piperidine, pyridine.
Solvents: Ethanol, methanol, dimethylformamide (DMF).
Catalysts: Aluminum chloride for specific cycloaddition reactions.
Major Products Formed
Pyrrolyl- and Indolyl (1,3-dioxo-2-indanyl)malononitriles: Formed through addition reactions with pyrroles and indoles.
Quinazoline Derivatives: Formed through nucleophilic cycloaddition reactions.
科学研究应用
2-(Dicyanomethylene)indan-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and materials for organic electronics.
作用机制
The mechanism of action of 2-(Dicyanomethylene)indan-1,3-dione involves its ability to act as an electron acceptor. The dicyanomethylene group enhances its electron-withdrawing properties, making it a suitable candidate for various electron transfer reactions. This compound can interact with electron-rich species, facilitating the formation of new chemical bonds and complex structures .
相似化合物的比较
Similar Compounds
Indane-1,3-dione: Shares the indan-1,3-dione core but lacks the dicyanomethylene group.
3-(Dicyanomethylidene)indan-1-one: Similar structure but with a different substitution pattern.
1,3-Bis(dicyanomethylidene)indane: Contains two dicyanomethylene groups, offering different reactivity.
Uniqueness
2-(Dicyanomethylene)indan-1,3-dione is unique due to its combination of the indan-1,3-dione core and the dicyanomethylene group. This structural feature imparts distinct electronic properties, making it highly reactive and versatile for various chemical transformations and applications .
属性
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N2O2/c13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFLMIPTYDGFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295294 | |
| Record name | 2-(Dicyanomethylene)-1,3-indandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16954-74-8, 90522-66-0 | |
| Record name | 2-(Dicyanomethylene)-1,3-indandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16954-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dicyanomethylene)-1,3-indandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dicyanomethylene)indan-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What reactions is 2-(Dicyanomethylene)indan-1,3-dione (DCID) known to undergo with electron-rich alkynes?
A: DCID exhibits versatile reactivity with electron-rich alkynes, engaging in both [2+2] cycloaddition-retroelectrocyclization and [4+2] hetero-Diels-Alder (HDA) reactions. [] The former reaction occurs at the exocyclic double bond of DCID, producing cyanobuta-1,3-dienes, which are valuable push-pull chromophores. [] Conversely, the HDA reaction takes place at an enone moiety of DCID, generating fused 4H-pyran heterocycles. [] Interestingly, the selectivity between these pathways can be modulated by Lewis acids, which significantly favor the formation of HDA adducts. []
Q2: Can DCID be used as a building block for heterocyclic compounds?
A: Yes, DCID serves as a versatile precursor in the synthesis of various heterocyclic systems. For instance, it reacts with 2-amino-N′-arylbenzimidamides to afford novel quinazolines via a nucleophilic cycloaddition process. [] Moreover, DCID reacts with 2-aminobenzohydrazide to produce 1,2,4-triazepine derivatives. [] These examples highlight the utility of DCID in constructing diverse heterocyclic scaffolds relevant to medicinal chemistry and materials science.
Q3: Does DCID have any known applications in materials chemistry?
A: DCID serves as a precursor to 2,3-dicyano-1,4-naphthoquinone (DCNQ), a molecule with significant potential in materials science. [] This transformation can be achieved through isomerization of DCID, triggered by one-electron transfer from species like iodide ions or tetrathiafulvalene (TTF). [] The resulting DCNQ radical anion can form salts with various organic and metal cations, exhibiting diverse magnetic and electrical properties. [] For instance, while the lithium, methyltriphenylphosphonium, tetraphenylarsonium, and TTF salts of DCNQ are diamagnetic, the tetrabutylammonium and copper salts exhibit paramagnetism. [] Furthermore, TTF and tetramethyl-TTF salts of DCNQ display semiconducting behavior. [] These findings highlight the potential of DCID-derived materials in organic electronics.
Q4: Is there structural information available for DCID?
A: Yes, the single crystal X-ray structure of DCID has been determined. [] This structural data provides valuable insights into the molecular geometry and packing arrangement of DCID, facilitating a deeper understanding of its reactivity and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


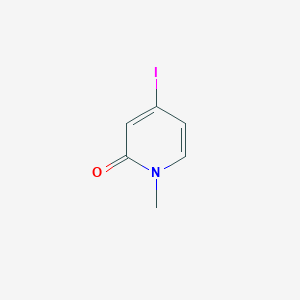
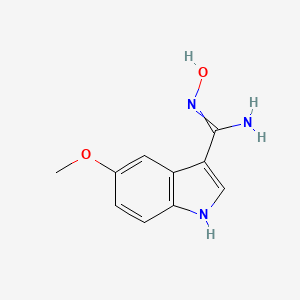

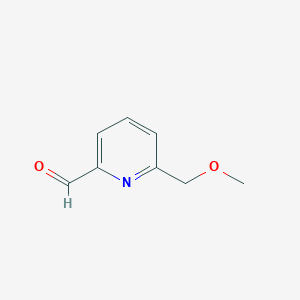

![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)
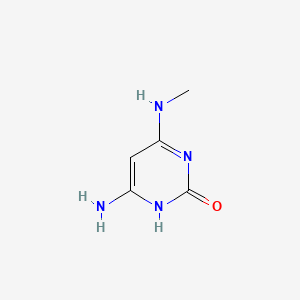
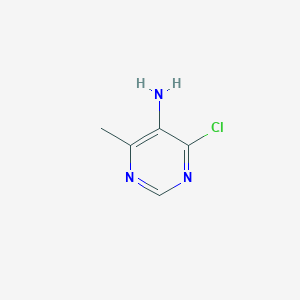

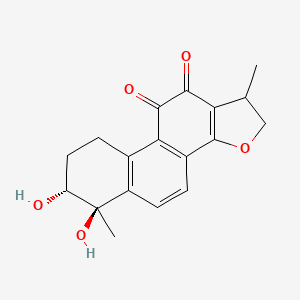

![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)
